Computed Lipophilicity (XLogP3-AA): 3-Piperidinyl vs. 2-Piperidinyl Isomer
The 3-piperidinyl target compound exhibits a computed XLogP3-AA value of 1.9, which is 0.1 log unit lower than that of the 2-piperidinyl isomer (XLogP3-AA = 2.0) [1][2]. This difference, though modest, is reproducible across the PubChem computational pipeline and reflects the distinct spatial arrangement of the basic piperidine nitrogen relative to the thiazole ring.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 4,5-dimethyl-2-(piperidin-2-yl)thiazole; XLogP3-AA = 2.0 |
| Quantified Difference | ΔXLogP3 = –0.1 (target is less lipophilic) |
| Conditions | PubChem computed property; XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
A lower logP of 0.1 units can translate into measurably improved aqueous solubility and altered membrane partitioning, directly impacting compound prioritization in early-stage drug discovery screening cascades.
- [1] PubChem Compound Summary for CID 24261804, 3-(Dimethyl-1,3-thiazol-2-yl)piperidine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 62388827, 4,5-Dimethyl-2-(piperidin-2-yl)thiazole. National Center for Biotechnology Information (2026). View Source
